molecular formula C7H16N2 B3264946 2-Methylcyclohexane-1,4-diamine CAS No. 40015-81-4

2-Methylcyclohexane-1,4-diamine

Cat. No.: B3264946
CAS No.: 40015-81-4
M. Wt: 128.22 g/mol
InChI Key: SFHLLWPKGUSQIK-UHFFFAOYSA-N
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Description

2-Methylcyclohexane-1,4-diamine is an organic compound with the molecular formula C7H16N2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by amino groups at the 1 and 4 positions, and a methyl group is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the hydrogenation of 2-methylcyclohexane-1,4-dinitrile in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to ensure complete reduction of the nitrile groups to amines.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2-methylcyclohexane-1,4-dinitrile. This process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or platinum are used in hydrogenation reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylcyclohexane-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-methylcyclohexane-1,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

    Cyclohexane-1,4-diamine: Lacks the methyl group at the 2 position, resulting in different chemical properties and reactivity.

    2-Methylcyclohexane-1,3-diamine: The amino groups are positioned differently, leading to variations in steric and electronic effects.

    1,2-Diaminocyclohexane: The amino groups are adjacent, affecting the compound’s conformational flexibility and reactivity.

Uniqueness: 2-Methylcyclohexane-1,4-diamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 2 position influences its steric and electronic environment, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-5-4-6(8)2-3-7(5)9/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHLLWPKGUSQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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